

# Application Notes and Protocols for Sniper(abl)-050 in CML Cell Lines

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## Compound of Interest

Compound Name: *Sniper(abl)-050*

Cat. No.: *B15608128*

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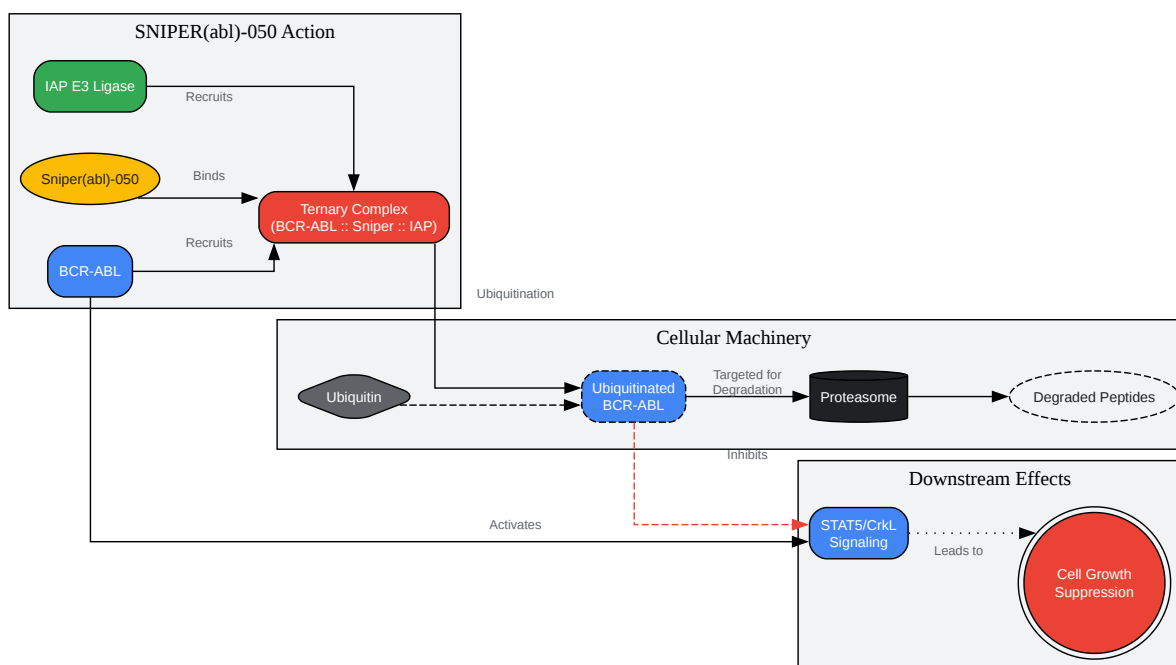
## Introduction

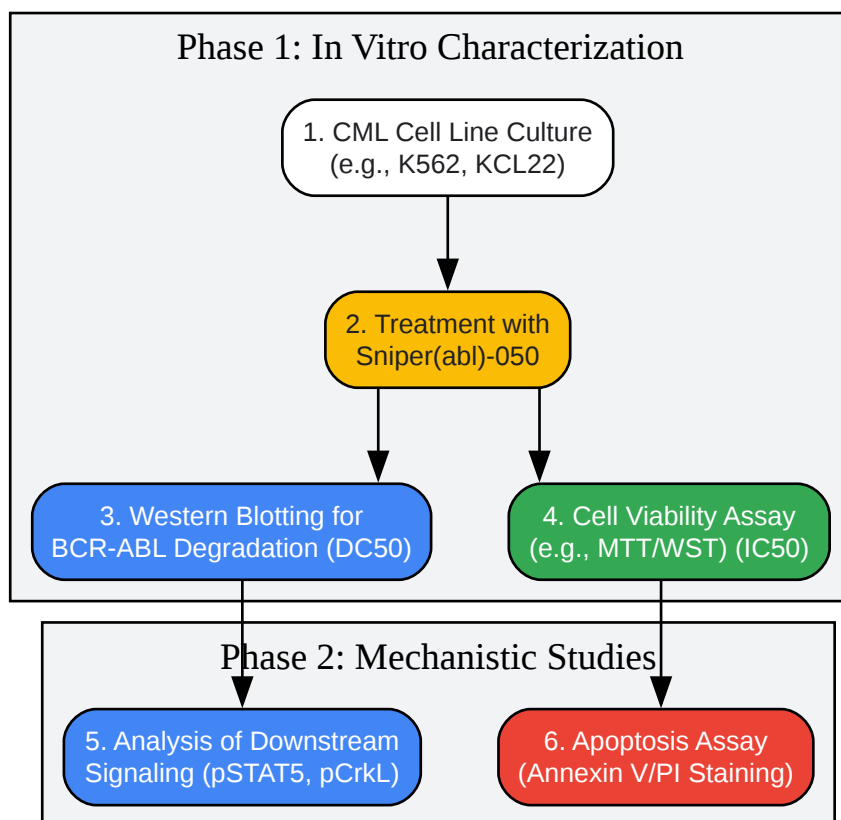
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding the constitutively active BCR-ABL tyrosine kinase, a key driver of CML pathogenesis. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, challenges such as drug resistance remain.

A novel therapeutic strategy to overcome these limitations is the targeted degradation of the BCR-ABL oncoprotein. "Specific and Non-genetic IAP-dependent Protein Erasers" (SNIPERs) are heterobifunctional molecules designed to induce the ubiquitination and subsequent proteasomal degradation of target proteins. **Sniper(abl)-050** is an experimental SNIPER that conjugates the ABL inhibitor imatinib with the IAP ligand MV-1, thereby targeting the BCR-ABL protein for degradation.[1] This document provides a detailed overview of the experimental protocols for the evaluation of **Sniper(abl)-050** and similar SNIPER(ABL) compounds in CML cell lines.

## Mechanism of Action

SNIPER(ABL) molecules function by hijacking the cell's natural protein disposal system. The ABL inhibitor portion of the molecule binds to the BCR-ABL protein, while the IAP ligand moiety recruits an E3 ubiquitin ligase, such as cIAP1 or XIAP.<sup>[2]</sup> This proximity induces the E3 ligase to ubiquitinate BCR-ABL, marking it for degradation by the 26S proteasome. The degradation of BCR-ABL leads to the inhibition of its downstream signaling pathways, such as the STAT5 and CrkL pathways, ultimately suppressing the growth of BCR-ABL-positive CML cells.<sup>[2]</sup>





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## References

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- 2. [abl kinase activity: Topics by Science.gov](https://www.science.gov) [science.gov]
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